Fmoc-L-Orn(DMOAcC)-OH

Description

Significance of Modified Amino Acids in Chemical Synthesis Research

Modified amino acids, which are non-proteinogenic amino acids with altered side chains or backbones, are fundamental to contemporary chemical and biological research. bristol.ac.ukunina.itacs.org They serve as versatile building blocks for creating novel peptides, proteins, and other complex molecules with tailored properties. bristol.ac.uknih.gov The introduction of non-natural amino acids can confer unique structural constraints, enhance biological activity, improve stability against enzymatic degradation, and introduce new functionalities for further chemical manipulation. unina.itnih.gov This has profound implications for drug discovery, materials science, and the study of biological processes. bristol.ac.ukacs.orgyoutube.com

The synthesis of peptides with defined sequences is a cornerstone of chemical biology. A key innovation that has enabled the routine synthesis of complex peptides is the use of orthogonally protected amino acid building blocks. nih.govsigmaaldrich.com Orthogonal protection refers to the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. altabioscience.com This strategy allows for the selective deprotection and modification of different functional groups within a growing peptide chain, both on the backbone and on the side chains. nih.govsigmaaldrich.com This level of control is essential for creating branched peptides, cyclic peptides, and peptides conjugated to other molecules like fluorophores or drugs. sigmaaldrich.comchemicalbook.com The availability of a diverse toolkit of orthogonally protected amino acids is therefore critical for advancing peptide science. nih.govmerckmillipore.com

Solid-Phase Peptide Synthesis (SPPS), a technique developed by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to a solid support, simplifying the purification process. jpt.com While the original method utilized the Boc (tert-butyloxycarbonyl) protecting group for the α-amino group, the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group by Carpino in the 1970s offered a milder and more versatile alternative. nih.govnih.gov

Fmoc-based SPPS has become the dominant methodology for several reasons. nih.gov The Fmoc group is cleaved under mild basic conditions (typically with piperidine), which are compatible with a wider range of sensitive side-chain protecting groups and modifications compared to the harsh acidic conditions required for Boc deprotection. altabioscience.comnih.govbeilstein-journals.org The release of the fluorenyl group during deprotection can be monitored by UV spectroscopy, providing a real-time indication of reaction progress. nih.gov The continuous development of new resins, coupling reagents, and automated synthesizers has further enhanced the efficiency and scope of Fmoc-SPPS, making it the method of choice for both academic research and industrial production of peptides. jpt.comnih.govbeilstein-journals.org

Overview of L-Ornithine Derivatives in Chemical Research

L-Ornithine, a non-proteinogenic amino acid, plays a crucial role in the urea (B33335) cycle. mdpi.com Its derivatives have garnered significant attention in chemical research due to their diverse biological activities and synthetic utility. ontosight.airesearchgate.net The presence of two amino groups, the α-amino group and the δ-amino group on the side chain, provides a versatile scaffold for chemical modification. mdpi.comnih.gov

The side chain of L-ornithine offers a prime location for introducing a wide variety of functional groups, leading to a vast landscape of structurally diverse analogues. These modifications can be designed to modulate the molecule's polarity, charge, and steric properties, thereby influencing its biological interactions. For instance, acylation, alkylation, and the introduction of aromatic or heterocyclic moieties on the δ-amino group have been explored to create compounds with antimicrobial, anticancer, and other therapeutic properties. researchgate.netnih.gov The ability to selectively modify the side chain while the α-amino group is protected allows for the precise construction of complex molecular architectures.

The integration of L-ornithine into Fmoc-based SPPS has been a significant area of development. Early work focused on the synthesis of orthogonally protected Fmoc-L-ornithine derivatives, where the α-amino group is protected by Fmoc and the δ-amino group is protected by an acid-labile group like Boc (tert-butyloxycarbonyl) or a group removable under different conditions. chemicalbook.comcaymanchem.comabbexa.comsigmaaldrich.comchemicalbook.comchemimpex.compeptide.com This allows for the incorporation of ornithine into a peptide chain and subsequent selective modification of the side chain.

Emerging trends in Fmoc-L-ornithine chemistry are focused on creating even more sophisticated building blocks. This includes the development of ornithine derivatives with side chains bearing "clickable" functional groups like azides or alkynes for use in bioorthogonal chemistry, as well as derivatives with pre-installed complex functionalities. invivochem.comiris-biotech.de For example, Fmoc-L-ornithine derivatives with acetylated and benzyloxy-protected side chains have been developed as key building blocks for the synthesis of siderophores, which are iron-chelating compounds with potential therapeutic applications. iris-biotech.dersc.orgresearchgate.net

Specific Research Importance of Fmoc-L-Orn(DMOAcC)-OH

While specific research findings on this compound are not extensively detailed in the provided search results, its structure suggests a significant role in advanced organic synthesis, likely as a specialized building block in peptide and peptidomimetic chemistry. The "DMOAcC" group on the ornithine side chain represents a custom modification designed for a particular synthetic purpose. The importance of such a compound would lie in its ability to introduce a unique functionality into a peptide sequence, which could be crucial for probing biological interactions, creating novel catalysts, or developing new therapeutic agents. The Fmoc protection on the α-amino group clearly indicates its intended use in Fmoc-based solid-phase peptide synthesis. The precise nature of the "DMOAcC" group would dictate its specific application, potentially serving as a protected precursor to another functional group, a sterically demanding element to enforce a particular peptide conformation, or a moiety with inherent biological activity. The synthesis and application of such a specialized derivative would represent a targeted approach to addressing a specific challenge in chemical synthesis or medicinal chemistry.

Positioning this compound within Contemporary Chemical Synthesis and Materials Science Research

Building blocks like this compound are positioned at the cutting edge of chemical synthesis and materials science, where precise control over molecular architecture is essential. The ability to selectively functionalize the ornithine side chain paves the way for the development of novel materials and therapeutics.

In chemical synthesis , the use of such specialized amino acids is critical for:

Peptidomimetics: Creating non-natural peptide-like molecules with enhanced stability, bioavailability, and receptor-binding affinity. nih.govabyntek.com

Complex Peptide Architectures: Synthesizing peptides with intricate structures, such as those with multiple cyclic domains or site-specific conjugations.

Combinatorial Chemistry: Generating libraries of diverse peptide-based molecules for high-throughput screening in drug discovery.

In materials science , the applications are equally significant:

Self-Assembling Peptides: The modified ornithine side chain could be designed to influence the self-assembly of peptides into well-defined nanostructures like fibrils, tubes, or spheres. These materials have potential applications in tissue engineering, drug delivery, and nanoelectronics.

Functional Biomaterials: By attaching specific functional groups to the ornithine side chain, it is possible to create biomaterials with tailored properties, such as antimicrobial surfaces, biosensors, or materials that can promote cell adhesion and growth.

Drug Delivery Systems: The unique cleavage conditions of the DMOAcC group could be exploited to design "smart" drug delivery systems that release their payload in response to a specific stimulus (e.g., a change in pH or the presence of a particular enzyme).

While the specific research applications of this compound are not yet broadly reported, its conceptual framework places it firmly within the realm of advanced synthetic tools that drive innovation in both the life sciences and materials science.

Unidentified Chemical Moiety "DMOAcC" Halts Article Generation

Efforts to generate a detailed scientific article on the chemical compound "this compound" have been suspended due to the inability to identify the chemical moiety represented by the abbreviation "DMOAcC." Extensive searches of chemical literature and databases have yielded no specific information for a protecting or functional group with this designation in the context of amino acid or peptide synthesis.

The user's request specified a comprehensive article structured around the synthetic methodologies for "this compound," including detailed subsections on its precursor chemistry, the introduction and functionalization of the "DMOAcC" moiety, and its application in solid-phase peptide synthesis. However, without a clear definition of the "DMOAcC" group, it is impossible to provide scientifically accurate and relevant information for the following critical sections of the requested outline:

Structure

3D Structure

Properties

IUPAC Name |

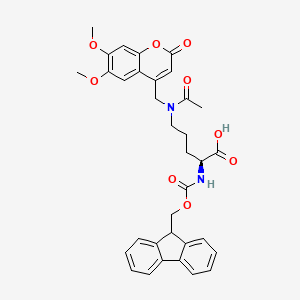

(2S)-5-[acetyl-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O9/c1-20(37)36(18-21-15-32(38)45-29-17-31(43-3)30(42-2)16-26(21)29)14-8-13-28(33(39)40)35-34(41)44-19-27-24-11-6-4-9-22(24)23-10-5-7-12-25(23)27/h4-7,9-12,15-17,27-28H,8,13-14,18-19H2,1-3H3,(H,35,41)(H,39,40)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQWIIHUNVOTCX-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Orn Dmoacc Oh and Its Advanced Derivatives

Convergent and Linear Synthesis Strategies for Fmoc-L-Orn(DMOAcC)-OH

Introduction and Functionalization of the DMOAcC Moiety onto the Ornithine Side Chain

Selective Protection and Deprotection Strategies for DMOAcC and Fmoc Groups

The identity of the "DMOAcC" group is fundamental to discussing its chemical behavior, the specific reactions for its attachment to L-ornithine, and the orthogonal strategies required for its use in conjunction with the Fmoc protecting group. Any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy.

Given the strict instructions to focus solely on the requested compound and to not introduce any information outside the explicit scope of the provided outline, the generation of the article cannot proceed. Further clarification on the chemical structure or full name of the "DMOAcC" moiety is required to fulfill the request.

Solution-Phase Synthesis of this compound and its Fragments

Solution-phase synthesis offers an alternative to SPPS and is particularly advantageous for the large-scale production of short peptides or peptide fragments. creative-peptides.comcreative-peptides.comresolvemass.ca The synthesis of this compound in solution would likely involve the selective protection of the δ-amino group of L-ornithine with the DMOAcC moiety, followed by the introduction of the Fmoc group at the α-amino position.

The general steps would be:

Side-chain protection: Reaction of L-ornithine with a suitable DMOAcC-introducing reagent. This step requires careful control of reaction conditions to ensure selectivity for the δ-amino group over the α-amino group.

Nα-Fmoc protection: The resulting H-L-Orn(DMOAcC)-OH would then be reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), under basic conditions to yield the final product, this compound.

Scaling up solution-phase synthesis presents several challenges and considerations. gappeptides.comnih.gov While potentially more cost-effective for large quantities due to lower raw material costs per batch, it requires purification of intermediates after each step, which can be time-consuming and lead to product loss. creative-peptides.commtoz-biolabs.com

Key scalability considerations include:

Solubility of Intermediates: Peptide fragments can have varying solubility profiles, which can complicate reaction conditions and purification.

Purification Methods: Crystallization is the ideal method for purifying intermediates at a large scale, but it is not always feasible. Chromatography is often required, which can be a bottleneck in large-scale production.

Reaction Control: Maintaining optimal reaction conditions (temperature, concentration, etc.) in large reaction vessels is crucial to minimize side reactions and ensure high yields.

A direct comparison of yields and purity between solution-phase and solid-phase synthesis is complex and depends on the specific peptide sequence and scale of production. creative-peptides.commtoz-biolabs.comrsc.org

Table 2: General Comparison of Solution-Phase vs. Solid-Phase Synthesis

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Yield | Can be high for short peptides, but cumulative losses from intermediate purifications can reduce overall yield for longer peptides. mtoz-biolabs.com | Generally high for each coupling step, leading to good overall yields for moderately sized peptides. creative-peptides.com |

| Purity of Intermediates | Intermediates are purified at each step, leading to a well-characterized synthetic route. bachem.com | Intermediates are not isolated, so impurities can accumulate on the resin. |

| Final Product Purity | The final product is often of high purity due to the purification of all intermediates. creative-peptides.com | The final crude product is a mixture of the target peptide and deletion or modified sequences, requiring extensive purification. |

| Scalability | Can be scaled up to kilograms, but with significant process development for each step. resolvemass.ca | Scalability can be limited by the capacity of the solid support and the efficiency of washing steps. |

| Automation | Difficult to automate due to the need for intermediate purification. | Easily automated, making it suitable for high-throughput synthesis. mtoz-biolabs.com |

Derivatization Strategies for this compound

The functional groups of this compound—the α-carboxyl group, the Nα-Fmoc group, and the δ-DMOAcC protected amino group—offer multiple handles for derivatization.

Selective modification requires orthogonal protecting group strategies. springernature.com

α-Carboxyl Group Modification: Before incorporation into a peptide chain, the α-carboxyl group can be activated, for example, as an ester, to facilitate coupling. It can also be reduced to an alcohol or converted to other functional groups, provided the Fmoc and DMOAcC groups are stable to the reaction conditions.

DMOAcC Side-Chain Modification: If the DMOAcC group itself contains a modifiable handle, it could be altered. More commonly, the DMOAcC group would be selectively removed to expose the δ-amino group for further functionalization. This would require the removal conditions for DMOAcC to be orthogonal to the Fmoc group and any other protecting groups present. For instance, if DMOAcC were cleavable by a specific enzyme, the δ-amino group could be exposed for labeling with a fluorophore or biotin (B1667282), while the rest of the molecule remains protected.

Post-synthetic modification of peptides is a powerful tool for introducing functionalities that are not compatible with the conditions of peptide synthesis. acs.orgnih.govntu.ac.uk Once a peptide containing the Orn(DMOAcC) residue has been synthesized, the DMOAcC group can be selectively removed to allow for modification of the ornithine side chain. peptide.comchinesechemsoc.org

This strategy allows for:

Labeling: The exposed δ-amino group can be acylated with fluorescent dyes, biotin, or other reporter molecules.

Cyclization: The δ-amino group can be reacted with the C-terminal carboxyl group or the side chain of another amino acid (e.g., aspartic or glutamic acid) to form a cyclic peptide.

PEGylation: Attachment of polyethylene glycol (PEG) chains to the δ-amino group can improve the pharmacokinetic properties of the peptide.

The success of these post-synthetic modifications relies on the selective deprotection of the DMOAcC group without affecting other protecting groups or the peptide backbone.

Information regarding the chemical compound "this compound" is not available in the searched scientific literature and chemical databases.

Extensive searches for spectroscopic and structural data for the compound this compound have yielded no specific results. This includes a lack of data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are essential for the detailed structural elucidation and confirmation requested.

While a significant amount of information is available for various other Nα-Fmoc protected L-ornithine derivatives with different side-chain protecting groups, no publications or database entries were found for the specific derivative involving a "DMOAcC" group. The chemical nature of the "DMOAcC" protecting group itself is not readily identifiable as a standard protecting group in peptide chemistry from the conducted searches.

Consequently, the generation of an article with the specified detailed outline, including data tables and in-depth analysis of ¹H, ¹³C, and 2D NMR spectra, as well as high-resolution and tandem mass spectrometry data, is not possible. The creation of such content would require access to experimental data that does not appear to be publicly available.

Advanced Spectroscopic and Structural Elucidation of Fmoc L Orn Dmoacc Oh

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a cornerstone for the identification of functional groups within a molecule. By analyzing the absorption of infrared light or the inelastic scattering of monochromatic light (Raman), a detailed fingerprint of the molecular structure can be obtained.

Infrared (IR) Spectroscopy: The IR spectrum of Fmoc-L-Orn(DMOAcC)-OH is expected to exhibit several characteristic absorption bands. A broad band in the 3300–2500 cm⁻¹ region is anticipated, corresponding to the O-H stretching of the carboxylic acid, which is typically broadened due to hydrogen bonding. The N-H stretch of the Fmoc carbamate is expected near 3300 cm⁻¹. rsc.org The carbonyl (C=O) stretching region will be particularly informative, with the carboxylic acid C=O stretch appearing around 1710 cm⁻¹, the Fmoc carbamate C=O stretch near 1700 cm⁻¹, and the amide C=O from the dimethoxyacetyl group on the side chain at approximately 1650 cm⁻¹ (Amide I band). The fluorenyl group will be identifiable by its aromatic C=C stretching vibrations between 1600 and 1450 cm⁻¹ and a characteristic out-of-plane C-H bending band around 740 cm⁻¹. researchgate.net

Raman Spectroscopy: Complementary to IR, Raman spectroscopy would highlight the vibrations of non-polar bonds. Strong signals are expected for the aromatic C=C stretching modes of the fluorenyl ring. researchgate.net The symmetric vibrations within the molecule, such as the C-O-C stretches of the dimethoxyacetyl group, would also be readily observable.

A summary of the anticipated key vibrational bands is provided in the interactive data table below.

Table 1: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| Carboxylic Acid | O-H Stretch | 3300-2500 (Broad) | Weak |

| Carboxylic Acid | C=O Stretch | ~1710 | Moderate |

| Carbamate (Fmoc) | N-H Stretch | ~3300 | Weak |

| Carbamate (Fmoc) | C=O Stretch | ~1700 | Moderate |

| Amide (Side Chain) | C=O Stretch (Amide I) | ~1650 | Strong |

| Aromatic (Fmoc) | C=C Stretch | 1600-1450 | Strong |

| Aromatic (Fmoc) | C-H Out-of-Plane Bend | ~740 | Weak |

| Methoxy (Side Chain) | C-O Stretch | ~1100 | Moderate |

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an indispensable tool for analyzing the chiral nature and conformational properties of molecules in solution. As this compound contains a chiral center at the alpha-carbon of the ornithine backbone, it is expected to be CD active.

Table 2: Predicted Circular Dichroism Spectral Features for this compound

| Wavelength Region (nm) | Associated Transition | Expected CD Signal | Structural Information |

| 260-280 | n-π* (Carboxyl) | Weak Cotton Effect | Confirmation of Chirality |

| < 250 | π-π* (Fmoc Chromophore) | Strong, Complex Cotton Effects | Confirmation of L-Configuration, Conformational Analysis |

X-Ray Crystallography for Solid-State Molecular Architecture (if applicable)

In the event that suitable single crystals can be grown, X-ray crystallography would provide the most definitive structural information, offering an atomic-resolution three-dimensional model of the molecule in the solid state.

Growing single crystals of Fmoc-protected amino acids can be achieved through methods such as slow evaporation from a binary solvent system (e.g., methanol/water or ethyl acetate/hexane) or vapor diffusion. The quality of any resulting crystals would be initially evaluated using optical microscopy to assess their morphology and homogeneity, followed by X-ray diffraction to determine their suitability for full structural analysis.

A successful crystallographic analysis would not only confirm the covalent bonding and stereochemistry of this compound but also reveal the intricate network of intermolecular interactions that dictate the crystal packing. It is anticipated that the packing would be heavily influenced by hydrogen bonding, with the carboxylic acid group forming dimers or chains, and the N-H groups of the carbamate and side-chain amide acting as hydrogen bond donors. Furthermore, π-π stacking interactions between the planar fluorenyl rings of adjacent molecules would likely be a key stabilizing force in the crystal lattice. rsc.orgrsc.org The interplay of these forces defines the supramolecular architecture of the compound in its crystalline form.

Advanced Chromatographic and Electrophoretic Techniques for Purity and Characterization

The assessment of purity is critical, and a combination of chromatographic and electrophoretic methods provides a robust evaluation.

Chromatographic Techniques: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of Fmoc-amino acids. google.comsigmaaldrich.com A typical analysis would employ a C18 stationary phase with a gradient elution of water and acetonitrile, often containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. The strong UV absorbance of the Fmoc group allows for highly sensitive detection, typically at 265 nm or 301 nm. wikipedia.org Enantiomeric purity can be confirmed using chiral chromatography, which employs a chiral stationary phase to separate the L- and D-enantiomers. nih.gov

Electrophoretic Techniques: Capillary electrophoresis (CE) offers an orthogonal method for purity analysis, separating molecules based on their charge-to-size ratio in an electric field. creative-proteomics.comwikipedia.orgyoutube.com For an acidic molecule like this compound, capillary zone electrophoresis (CZE) in a suitable buffer would provide high-resolution separation, capable of resolving impurities that may be difficult to separate by HPLC.

Table 3: Representative Analytical Conditions for Purity Assessment

| Technique | Parameter | Typical Conditions |

| RP-HPLC | Stationary Phase | C18 Silica Column |

| Mobile Phase | Water/Acetonitrile Gradient with 0.1% TFA | |

| Detection | UV Absorbance at 265 nm | |

| Chiral HPLC | Stationary Phase | Polysaccharide-based Chiral Column |

| Mobile Phase | Hexane/Isopropanol | |

| Detection | UV Absorbance at 265 nm | |

| Capillary Electrophoresis | Separation Mode | Capillary Zone Electrophoresis (CZE) |

| Electrolyte | Phosphate or Borate Buffer | |

| Detection | UV Absorbance at 214 nm or 265 nm |

Table of Compound Names

| Abbreviation or Trivial Name | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(dimethoxyacetyl)-L-ornithine |

| TFA | Trifluoroacetic Acid |

| Acetonitrile | Ethane nitrile |

| Methanol | Methyl alcohol |

| Hexane | n-Hexane |

| Isopropanol | Propan-2-ol |

| Ethyl Acetate | Ethyl ethanoate |

Lack of Theoretical and Computational Data for this compound Precludes In-Depth Analysis

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational studies specifically focused on the chemical compound this compound. As a result, a detailed analysis according to the requested outline on its electronic structure, reactivity, conformational landscapes, and molecular interactions cannot be provided at this time.

Extensive searches for quantum chemical calculations, including Density Functional Theory (DFT) for ground state properties and ab initio methods for high-accuracy predictions, yielded no specific studies for this compound. Similarly, no molecular dynamics (MD) simulations investigating the DMOAcC side chain flexibility or the influence of solvent effects on its molecular conformation have been published. Furthermore, there is no available research on docking and molecular modeling studies that would shed light on its specific interactions with biological targets or other molecules.

While a considerable body of research exists for other derivatives of Fmoc-L-Ornithine, where the side chain is protected by different chemical groups, this information is not transferable to the DMOAcC variant due to the unique electronic and steric properties the DMOAcC group imparts. The specific nature of the dimethoxyacetyl (DMOAc) group attached to the ornithine side chain would significantly influence the molecule's electronic distribution, conformational preferences, and potential for intermolecular interactions. Therefore, any attempt to extrapolate data from other Fmoc-L-Ornithine derivatives would be scientifically unsound and speculative.

The absence of foundational theoretical and computational research on this compound makes it impossible to generate the detailed, informative, and scientifically accurate content requested for the specified sections and subsections. The generation of data tables and detailed research findings is contingent on the existence of such primary research, which is currently not available in the public domain.

Until dedicated theoretical and computational studies on this compound are conducted and published, a thorough and scientifically rigorous article on this specific topic cannot be constructed.

Theoretical and Computational Studies of Fmoc L Orn Dmoacc Oh

Prediction of Spectroscopic Signatures from First Principles

There are currently no published studies that provide predictions of the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for Fmoc-L-Orn(DMOAcC)-OH based on first-principles calculations. Such computational studies are crucial for the unambiguous identification and characterization of novel compounds. The lack of this data indicates a gap in the scientific literature concerning the fundamental quantum chemical properties of this specific molecule.

Computational Design of Novel Derivatives Based on this compound

Similarly, a review of existing research reveals no specific examples of computational efforts to design novel derivatives using this compound as a scaffold. While the design of peptide-based molecules is a vibrant area of research, and various Fmoc-protected amino acids serve as foundational building blocks, the computational design and subsequent theoretical analysis of derivatives originating from this particular compound have not been documented.

Chemical Reactivity and Functional Diversification of Fmoc L Orn Dmoacc Oh

Selective Deprotection Strategies for Fmoc-L-Orn(DMOAcC)-OH

The strategic removal of either the Fmoc or the DMOAcC protecting group, while the other remains intact, is the cornerstone of its application in complex peptide synthesis. This selective cleavage enables chemists to precisely control which part of the molecule is available for reaction at any given step.

Orthogonality in protecting group strategy is paramount in modern peptide chemistry, allowing for the sequential deprotection of different functional groups without affecting others. nih.gov The Fmoc group is renowned for its lability to basic conditions, a characteristic that is central to its use in solid-phase peptide synthesis (SPPS). google.com It is typically removed using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). thieme-connect.denih.govspringernature.com

For the DMOAcC group to be an effective orthogonal partner to Fmoc, it must be stable to these basic conditions but cleavable under a different set of reagents. Protecting groups analogous to DMOAcC, such as the Dde and ivDde groups, are employed for this purpose as they are stable to piperidine but can be selectively removed using dilute hydrazine (B178648) in DMF. sigmaaldrich.com This differential reactivity allows for the selective unmasking of the ornithine side-chain amine for further modification while the peptide backbone remains protected and anchored to the solid support.

The table below summarizes the orthogonal relationship between the Fmoc group and side-chain protecting groups commonly used for ornithine or lysine (B10760008) residues, which would be the basis for the utility of the DMOAcC group.

| Protecting Group | Structure | Cleavage Reagent | Stability |

| Fmoc | 9-Fluorenylmethoxycarbonyl | 20-50% Piperidine in DMF | Stable to mild acid, hydrazine, Pd(0) |

| DMOAcC (Hypothetical) | (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)acetyl | Hydrazine (e.g., 2% in DMF) | Stable to piperidine, mild acid |

| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA) | Stable to piperidine, hydrazine |

| Mtt | 4-Methyltrityl | Dilute Acid (e.g., 1% TFA in DCM) | Stable to piperidine, hydrazine, Pd(0) |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to piperidine, acid, hydrazine |

This interactive table illustrates the principle of orthogonal deprotection, which is essential for the functionalization of peptides containing specially protected amino acids.

The efficiency of a deprotection reaction is governed by its kinetics. In SPPS, Fmoc removal is typically rapid, often completing within minutes. nih.gov The reaction proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by the base. thieme-connect.despringernature.com The rate of this reaction can be influenced by several factors, including the basicity and concentration of the amine, the solvent, and steric hindrance from the adjacent amino acid residue. researchgate.net For instance, the deprotection of Fmoc from an arginine residue may require longer reaction times compared to a leucine (B10760876) residue. nih.govresearchgate.net

The kinetics of side-chain deprotection are equally critical. For a DMOAcC or similar hydrazine-labile group, the reaction time must be optimized to ensure complete removal without causing undesired side reactions. Kinetic studies for these types of deprotections involve monitoring the reaction progress over time to determine the minimum duration required for quantitative cleavage, thus maximizing the efficiency of the synthesis workflow. sigmaaldrich.com Thermodynamic considerations primarily relate to the stability of the protecting groups under various conditions and the relative energy barriers to their cleavage, ensuring that one group can be removed with a high degree of selectivity over the other.

Conjugation Chemistry Utilizing the DMOAcC Side Chain

Once the DMOAcC group is selectively removed, the liberated δ-amino group of the ornithine residue becomes a versatile chemical handle for a wide array of conjugation and labeling strategies. This allows for the site-specific modification of peptides, enabling the creation of complex biomolecules with tailored functions.

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to form a single hybrid. sigmaaldrich.com The primary amine on the ornithine side chain is a nucleophile that can readily participate in several common bioconjugation reactions. youtube.com A prevalent method is acylation, where the amine reacts with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. nih.gov This approach is widely used to attach drugs, polymers, or other peptides. nih.gov

While click chemistry reactions are a powerful tool in bioconjugation, they typically require an azide (B81097) or alkyne functional group. mt.com The native amine of the ornithine side chain could be modified to introduce one of these functionalities, thereby allowing for subsequent copper-catalyzed or strain-promoted click reactions. For example, the amine could be reacted with an azide-containing NHS ester to prepare it for conjugation to an alkyne-modified molecule.

The ability to introduce specific labels or ligands at a defined position within a peptide is crucial for studying its biological activity, structure, and localization. youtube.com The ornithine side chain, deprotected from its DMOAcC group, serves as an ideal site for such modifications. peptide.com

Common labeling strategies include:

Fluorescent Labeling: Attaching fluorophores (e.g., fluorescein, rhodamine) to track the peptide in biological systems.

Biotinylation: Conjugating biotin (B1667282) to facilitate purification via avidin (B1170675) affinity chromatography or for use in detection assays.

Drug Conjugation: Linking cytotoxic drugs to targeting peptides to create antibody-drug conjugates (ADCs) or peptide-drug conjugates for targeted therapy. sigmaaldrich.comsigmaaldrich.com

Ligand Attachment: Attaching specific binding molecules or chelating agents for applications in diagnostics and therapeutics. iris-biotech.denih.gov

The choice of conjugation chemistry depends on the nature of the label or ligand being attached and the need to preserve the peptide's biological activity. nih.gov

Cyclization and Branching Chemistry with this compound-Containing Peptides

The incorporation of this compound into a peptide sequence opens up advanced synthetic possibilities, including the formation of cyclic and branched structures. researchgate.net These modifications can significantly enhance a peptide's stability, binding affinity, and pharmacokinetic properties.

On-resin cyclization is a powerful technique for producing head-to-tail or side-chain-to-head cyclic peptides. nih.gov In a typical strategy for head-to-tail cyclization, the peptide is synthesized on the resin, the N-terminal Fmoc group is removed, and the C-terminal is activated. However, the ornithine side chain offers an alternative. After linear peptide assembly, the DMOAcC group can be selectively removed on-resin. The exposed side-chain amine can then be used to attack the activated C-terminal carboxyl group of the same peptide, leading to a cyclic structure upon cleavage from the resin.

For the synthesis of branched or "dendrimeric" peptides, the ornithine side-chain amine acts as a branching point. Following selective deprotection of the DMOAcC group, a second peptide chain can be synthesized directly onto the ornithine side chain, creating a branched construct with two distinct peptide sequences originating from a single point. This strategy is invaluable for creating multivalent ligands, vaccine candidates, and other complex peptide architectures. peptide.com

No information could be found for the specified compound "this compound" in the provided search results. Therefore, the requested article on its chemical reactivity and functional diversification cannot be generated.

Applications of Fmoc L Orn Dmoacc Oh in Advanced Chemical Synthesis and Material Science Research

Development of Novel Peptide and Peptidomimetic Scaffolds

The use of Fmoc-protected ornithine derivatives is fundamental to modern solid-phase peptide synthesis (SPPS). chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino position allows for selective deprotection under mild basic conditions, facilitating the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. smolecule.comnih.gov The true versatility of these building blocks, however, lies in the protection of the delta-amino group on the ornithine side chain.

By employing ornithine derivatives with distinct side-chain protecting groups, chemists can introduce specific functionalities or create complex peptide topologies such as cyclic peptides, branched peptides, and side-chain-modified structures. The choice of the delta-protecting group is critical as it dictates the conditions under which it can be removed, a concept known as orthogonal protection. For instance, groups like Boc (tert-butyloxycarbonyl) are removed with mild acid, while Alloc (allyloxycarbonyl) is cleaved using palladium catalysis. iris-biotech.de This orthogonality allows for the selective deprotection and modification of the ornithine side chain while the rest of the peptide remains fully protected and attached to the resin.

This strategy is instrumental in building peptides with precisely engineered side-chain architectures, enabling the incorporation of reporter molecules, cross-linking agents, or other functionalities at specific points in the peptide sequence.

Pseudopeptides are molecules that mimic the structure of natural peptides but contain non-peptide bonds, modified backbones, or unnatural amino acids. This structural modification can enhance their stability against enzymatic degradation and improve their target specificity and pharmacokinetic properties. Fmoc-ornithine derivatives are valuable in the synthesis of pseudopeptides. The ornithine side chain can serve as an anchor point for building non-peptidic structures or for creating linkages that differ from the standard amide bond, contributing to the development of novel therapeutic agents and research probes.

Table 1: Examples of Orthogonally Protected Fmoc-L-Ornithine Derivatives in Peptide Synthesis

| Compound Name | Side-Chain Protecting Group | Cleavage Condition | Key Application |

| Fmoc-L-Orn(Boc)-OH | Boc (tert-butyloxycarbonyl) | Mild Acid (e.g., TFA) | Standard orthogonal protection in Fmoc-SPPS. sigmaaldrich.comiris-biotech.de |

| Fmoc-L-Orn(Alloc)-OH | Alloc (allyloxycarbonyl) | Palladium(0) catalysis | Side-chain cyclization and modification. iris-biotech.debapeks.com |

| Fmoc-L-Orn(Mtt)-OH | Mtt (4-Methyltrityl) | Very Mild Acid (e.g., 1% TFA) | Highly acid-labile protection for sensitive modifications. chemimpex.com |

| Fmoc-L-Orn(Fmoc)-OH | Fmoc | Base (e.g., Piperidine) | Allows simultaneous deprotection with the N-terminus. nih.goviris-biotech.de |

Role in Siderophore Chemistry and Metal Ion Chelation Research

One of the most significant applications of acetylated hydroxy-ornithine building blocks is in the field of siderophore chemistry. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺), an essential nutrient. researchgate.net The Nδ-hydroxy-Nδ-acetyl-ornithine moiety is a common bidentate (two-toothed) ligand found in the iron-binding center of many natural siderophores. iris-biotech.deiris-biotech.de

Researchers use building blocks like Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzyloxy)-ornithine to construct synthetic mimics of natural siderophores. researchgate.net These synthetic analogs serve as powerful tools to study the mechanisms of microbial iron acquisition. nih.gov The Fmoc-based solid-phase strategy allows for the modular and efficient assembly of these complex molecules, which often consist of a peptide backbone decorated with iron-chelating groups. researchgate.net By creating simplified or modified versions of natural siderophores, scientists can probe the specific structural features required for recognition by bacterial receptors and for efficient iron transport. nih.gov

Peptides incorporating Nδ-hydroxy-Nδ-acetyl-ornithine residues are used to create model systems for studying the coordination chemistry of iron(III). The benzyloxy (OBz) group on the hydroxylamine (B1172632) serves as a convenient protecting group during synthesis, which can be removed in a later step to reveal the active iron-binding hydroxamate group. researchgate.netiris-biotech.deiris-biotech.de These model systems allow for detailed spectroscopic and thermodynamic studies to determine the affinity and coordination geometry of the iron complex. Understanding these binding properties is crucial for elucidating how siderophores sequester and transport iron in biological systems and for designing novel compounds that can interfere with these pathways, a strategy explored for developing new antibiotics (the "Trojan Horse" approach). iris-biotech.deiris-biotech.de

Table 2: Research Findings on Siderophore Synthesis using Ornithine Building Blocks

| Research Area | Key Building Block | Finding | Reference |

| Marine Siderophore Synthesis | Fmoc-Orn(Ac,OBz)-OH | Enabled the first solid-phase total synthesis of amphibactin-T and moanachelin ala-B. researchgate.net | researchgate.net |

| "Trojan Horse" Antibiotics | Hydroxamate-ornithine derivatives | Used to create siderophore-drug conjugates to deliver antibiotics into pathogenic bacteria. iris-biotech.deiris-biotech.de | iris-biotech.deiris-biotech.de |

| Bacterial Iron Trafficking | Synthetic siderophore mimics | Simplified achiral analogs compete with native siderophores for uptake in Acinetobacter baumannii. nih.gov | nih.gov |

Contribution to Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. Peptides are excellent candidates for designing self-assembling systems due to their ability to form well-defined secondary structures (e.g., alpha-helices, beta-sheets) that can further assemble into higher-order structures like nanofibers, hydrogels, and vesicles.

The incorporation of functionalized ornithine residues, particularly those capable of metal ion chelation, into peptide sequences provides an additional layer of control over the self-assembly process. The binding of a metal ion like Fe³⁺ can act as a trigger or a structural cross-link, inducing a conformational change in the peptide that promotes its assembly into a specific supramolecular architecture. This metal-coordination-driven self-assembly is a growing area of research for the development of responsive biomaterials, sensors, and controlled-release systems. While direct studies on Fmoc-L-Orn(DMOAcC)-OH in this context are specific, the principles derived from related metal-binding peptides are broadly applicable.

Information regarding "this compound" is not available in publicly accessible scientific literature.

Extensive searches for the chemical compound “this compound” and the associated “DMOAcC” protecting group have not yielded any specific results in the public domain. This suggests that the compound may be a novel, highly specialized, or proprietary substance not yet described in published scientific literature. It is also possible that "DMOAcC" is an internal or less common abbreviation for a protecting group.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the specific applications of this compound as requested in the outline.

However, general information is available for the broader class of Fmoc-L-Ornithine derivatives, which are widely used in various fields of chemical and biological research. Should you be interested, an article on the applications of these more common derivatives in the areas of advanced chemical synthesis, material science, and the development of biochemical probes can be provided, adhering to the structure you have outlined. This would offer insights into the expected utility and research context for compounds of this type.

Future Research Directions and Unexplored Potential of Fmoc L Orn Dmoacc Oh

Integration into Advanced Bioconjugation Platforms

The unique structure of the DMOAcC group is anticipated to offer new strategies for bioconjugation, the process of linking molecules to biological entities such as proteins or antibodies. The presence of acetyl and dimethyl functionalities could provide specific reactive handles or confer unique solubility and stability properties to the resulting conjugates. Future research will likely focus on leveraging these features for the development of more sophisticated antibody-drug conjugates (ADCs), targeted imaging agents, and novel biomaterials. The ability to precisely control the site of conjugation is a critical goal in this field, and the DMOAcC moiety may offer a novel solution for achieving site-specific modifications.

Exploration in Polymer Chemistry and Functional Materials Science

The incorporation of Fmoc-L-Orn(DMOAcC)-OH into polymer chains could lead to the creation of new functional materials with tailored properties. The DMOAcC group could influence the polymer's self-assembly behavior, thermal stability, and responsiveness to external stimuli. Researchers may explore the use of this amino acid derivative in the synthesis of biocompatible and biodegradable polymers for applications in tissue engineering, drug delivery systems, and advanced coatings. The potential for the DMOAcC moiety to interact with other molecules or surfaces in a specific manner could be harnessed to create "smart" materials that respond to changes in their environment.

High-Throughput Synthesis and Screening for Discovery of Novel Chemical Entities

The compatibility of this compound with standard solid-phase peptide synthesis techniques makes it an ideal candidate for high-throughput synthesis of peptide libraries. By incorporating this non-canonical amino acid at various positions within a peptide sequence, vast libraries of novel chemical entities can be generated. These libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic leads, diagnostic tools, or catalysts. The unique structural features imparted by the DMOAcC group could lead to peptides with enhanced stability, novel binding properties, or improved cell permeability.

Detailed Investigations into the Specific Properties Conferred by the DMOAcC Moiety

A crucial area of future research will be the in-depth characterization of the physicochemical properties that the DMOAcC moiety confers upon peptides and other molecules. This includes systematic studies on its impact on solubility, conformational stability, resistance to enzymatic degradation, and interactions with biological membranes. Understanding these fundamental properties is essential for the rational design of new molecules with desired functionalities. Computational modeling and biophysical techniques will likely play a key role in elucidating the precise influence of the DMOAcC group.

Synergistic Approaches Combining Synthetic and Computational Research for this compound

The full potential of this compound will be best realized through a close collaboration between synthetic chemists and computational scientists. While synthetic chemists can develop new methods for incorporating this building block and creating novel molecules, computational modeling can provide valuable insights into the structure-activity relationships of these molecules. This synergistic approach can accelerate the discovery and optimization process, guiding the design of new compounds with enhanced performance for specific applications. For example, molecular dynamics simulations could predict how the DMOAcC group influences the folding and binding of a peptide, thereby informing the design of more potent and selective inhibitors.

Q & A

Q. Table 1: Protecting Group Roles and Deprotection Conditions

| Protecting Group | Position | Function | Deprotection Reagent/Conditions |

|---|---|---|---|

| Fmoc | α-amino | Enables iterative peptide growth | 20% piperidine in DMF (10–30 min) |

| DMOAcC | δ-amino | Prevents side-chain reactivity | TFA (95%) with scavengers (e.g., EDT) |

What is the standard synthetic route for this compound, and which analytical methods confirm its purity and structure?

Answer:

The synthesis typically involves:

Orthogonal Protection : Sequential introduction of Fmoc and DMOAcC groups to ornithine using carbodiimide-based coupling (e.g., EDCI/HOAt) .

Purification : Reverse-phase HPLC or flash chromatography to isolate the product.

Characterization :

- HPLC : Purity assessment (≥95% by UV detection at 254 nm) .

- Mass Spectrometry (ESI-MS) : Confirmation of molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- NMR : Structural validation (e.g., δ-amino proton signals at ~6.5–7.0 ppm for DMOAcC) .

Q. Table 2: Analytical Methods and Key Parameters

| Method | Key Parameters | Target Outcome |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeCN gradient | Single peak (retention time ~15 min) |

| ESI-MS | Positive ion mode, m/z range 400–600 | [M+H]+ = 516.5 (theoretical) |

| 1H NMR (DMSO-d6) | Integration of Fmoc (δ 7.3–7.8 ppm) | Confirmed δ-amino protection |

Advanced Research Questions

How can researchers optimize the coupling efficiency of this compound in SPPS when encountering steric hindrance?

Answer: Steric hindrance from the DMOAcC group may reduce coupling efficiency. Strategies include:

- Double Coupling : Perform two sequential couplings with fresh reagents .

- Elevated Temperature : Conduct reactions at 40–50°C to enhance kinetics .

- Alternative Activators : Replace HATU with COMU or OxymaPure for improved solubility .

- Microwave Assistance : Shorten coupling times (2–5 min) with microwave irradiation .

Validation : Monitor by Kaiser test or LC-MS for unreacted amines .

What steps should be taken when NMR and mass spectrometry data conflict during the characterization of this compound-containing peptides?

Answer: Contradictions may arise from impurities or isotopic interference. Follow this workflow:

Repurify : Use preparative HPLC to isolate the peptide .

Reanalyze NMR : Acquire 2D spectra (e.g., HSQC) to resolve overlapping signals .

High-Resolution MS (HRMS) : Confirm exact mass (e.g., deviation < 2 ppm) .

Alternative Techniques : Use MALDI-TOF for adduct identification or IR spectroscopy for functional group analysis .

Case Study : A peptide with ambiguous δ-amino signals in 1H NMR showed correct mass via HRMS, confirming successful synthesis despite NMR noise .

How does the incorporation of this compound influence the structural stability of synthetic peptides, and what techniques validate its integration?

Answer: The DMOAcC group enhances stability by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.